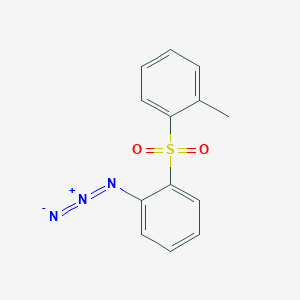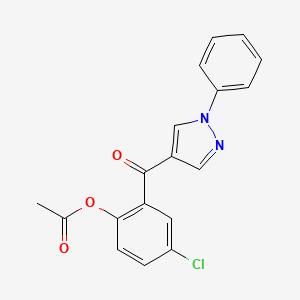
2,3,4,5-Tetrachloro-6-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7Cl4N2O2. It is characterized by the presence of four chlorine atoms, one nitro group, and one nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile typically involves the nitration of 2,3,4,5-tetrachlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the chlorine atoms.
Reduction: The primary product is 2,3,4,5-tetrachloro-6-aminobenzonitrile.
Oxidation: The products depend on the specific oxidizing agent and conditions used but can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its unique chemical properties.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, making it useful in pharmaceutical and agrochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachloronitrobenzene
- 1,2,4,5-Tetrachloro-3-nitrobenzene
- 2,3-Dichloro-6-nitrobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. The presence of both electron-withdrawing nitro and nitrile groups enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
61188-17-8 |
|---|---|
Molecular Formula |
C7Cl4N2O2 |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7Cl4N2O2/c8-3-2(1-12)7(13(14)15)6(11)5(10)4(3)9 |
InChI Key |
RUEXKAHPMLPNRB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)

![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)


![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

